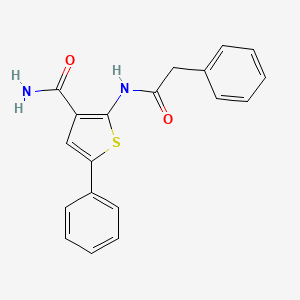

5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

5-phenyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c20-18(23)15-12-16(14-9-5-2-6-10-14)24-19(15)21-17(22)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVAEDCQVMCPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with phenylacetamide under specific reaction conditions . One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of thiophene derivatives, specifically focusing on "5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide":

Scientific Research Applications

Anti-tubercular Activity:

- Thiophene-based molecules have demonstrated anti-tubercular activity . Studies have identified novel small molecules based on a thiophene scaffold that exhibit higher in vitro activity against Mycobacterium tuberculosis compared to isoniazid, a first-line TB drug .

- Modifications to the thiophene structure can influence anti-mycobacterial activity. For instance, introducing a methyl group at the R2 position resulted in a twofold increase in activity . The anti-tubercular activity is sensitive to the size, steric bulk, and conformation of substituents on the nitrogen atom, suggesting a well-defined three-dimensional pocket in the molecular target .

Anticancer Agents:

- Thiadiazole derivatives, which share a similar structural motif with thiophenes, have shown efficacy as anticancer agents in various in vitro and in vivo cancer models .

- Specific thiadiazole derivatives have demonstrated decreased viability in various cancer cell lines, including leukemia, lung cancer, ovarian cancer, melanoma, colon cancer, glioma, renal cancer, prostate cancer, and breast cancer cells . They have also shown promise in reducing the growth of lymphoma and hepatocellular carcinoma xenografts .

Inhibition of Bacterial Cell Wall Biosynthesis:

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Thiophene Carboxamides

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| 5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide | C${21}$H${17}$ClN${4}$O${3}$S | 440.90 | 5-phenyl, 2-(2-phenylacetamido), 3-carboxamide | Chlorine atom enhances electrophilicity |

| [5-(p-Fluorophenyl)-2-ureido]thiophene-3-carboxamide (IKK-2i IV) | Not reported | ~360 (estimated) | 5-(p-fluorophenyl), 2-ureido | Fluorine improves metabolic stability |

| 5-Phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide | C${22}$H${21}$N${3}$O${4}$S$_{2}$ | 455.60 | 5-phenyl, 4-(pyrrolidin-1-ylsulfonyl)benzamido | Sulfonyl group enhances target affinity |

| Methyl 5-methyl-4-phenyl-2-(2-phenylacetamido)thiophene-3-carboxylate | C${22}$H${20}$N${2}$O${3}$S | 392.47 | 5-methyl, 4-phenyl, methyl ester (vs. carboxamide) | Ester group increases lipophilicity |

Key Observations :

Key Findings :

- Anticancer Potential: The target compound’s hepatocellular carcinoma activity () contrasts with IKK-2i IV’s anti-inflammatory role, highlighting how substituent-driven target specificity dictates therapeutic utility .

Biological Activity

5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide typically involves multi-step organic reactions that include the formation of the thiophene ring followed by amide coupling reactions. The general synthetic route can be summarized as follows:

- Formation of Thiophene Ring : The initial step involves the synthesis of a thiophene core through cyclization methods.

- Amide Formation : The carboxylic acid derivative is reacted with an amine (2-phenylacetamide) to form the desired amide product.

Biological Activity

The biological activities of 5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide have been investigated in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown promising results against:

- MCF-7 (breast cancer) : IC50 values indicating effective inhibition of cell proliferation.

- HepG2 (liver cancer) : Displayed cytotoxicity with an EC50 value of approximately 10.28 µg/mL .

Table 1: Anticancer Activity of 5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for its antimicrobial effects. Studies have shown varying degrees of inhibition against bacterial strains, suggesting potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of 5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

The mechanism behind the biological activity of 5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide is thought to involve interactions with specific molecular targets within cancer cells and bacteria. Potential mechanisms include:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through modulation of apoptotic pathways.

- Disruption of Bacterial Cell Wall Synthesis : Its structural features suggest that it may interfere with bacterial growth by targeting cell wall synthesis or function.

Case Studies

Several studies have explored the efficacy and safety profile of this compound in vivo and in vitro:

- Study on MCF-7 Cells : A detailed investigation into the cytotoxic effects demonstrated that treatment with varying concentrations resulted in significant reductions in cell viability compared to control groups .

- Antimicrobial Efficacy : A comparative study highlighted its effectiveness against resistant strains of bacteria, underscoring its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic: What are the standard synthetic routes for preparing 5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide and its analogues?

A common approach involves Knoevenagel condensation of a thiophene-3-carboxylate precursor with substituted benzaldehydes. For example:

Start with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Perform cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group.

Condense with substituted benzaldehydes in toluene using piperidine and acetic acid as catalysts (5–6 hours under reflux).

Purify via recrystallization (e.g., alcohol) to obtain derivatives in 72–94% yields .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of thiophene-3-carboxamide derivatives?

Key methods include:

- IR spectroscopy to confirm amide (C=O stretch at ~1650 cm⁻¹) and carboxamide (N–H bend at ~1550 cm⁻¹) groups.

- ¹H NMR to identify aromatic protons (δ 6.5–8.5 ppm), methyl/methylene groups, and substituent-specific signals.

- Mass spectrometry (e.g., ESI-MS) to verify molecular ion peaks and fragmentation patterns.

Cross-validation using elemental analysis or X-ray crystallography (if crystalline) enhances reliability .

Advanced: How can computational chemistry tools be integrated into the synthesis optimization of thiophene-based carboxamides?

- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, identifying energetically favorable conditions .

- Apply machine learning to analyze experimental datasets (e.g., solvent effects, catalyst performance) and predict optimal reaction parameters.

- Implement virtual screening to prioritize substituents for biological activity before synthesis, reducing trial-and-error approaches .

Advanced: What strategies are effective in resolving contradictory biological activity data among structurally similar thiophene carboxamides?

- Systematic SAR analysis : Compare derivatives with incremental structural changes (e.g., electron-withdrawing vs. donating groups) to isolate functional group contributions .

- Dose-response studies : Ensure activity discrepancies are not due to concentration-dependent effects.

- Multi-assay validation : Test compounds across diverse assays (e.g., COX inhibition for anti-inflammatory activity, DPPH scavenging for antioxidant effects) to confirm mechanism specificity .

Basic: What in vitro assays are commonly employed to evaluate the antioxidant potential of thiophene derivatives?

- DPPH radical scavenging : Measures hydrogen-donating capacity at 517 nm.

- ABTS⁺ assay : Quantifies radical cation decolorization at 734 nm.

- Ferric reducing antioxidant power (FRAP) : Assesses Fe³⁺ to Fe²⁺ reduction.

Normalize results against standards like ascorbic acid and report IC₅₀ values .

Advanced: How to design a structure-activity relationship (SAR) study for thiophene-3-carboxamide derivatives?

Vary substituents : Synthesize derivatives with modifications at the phenylacetamido (e.g., halogenation, methoxylation) or thiophene positions (e.g., methyl, trifluoromethyl) .

Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) to correlate physicochemical properties with activity.

Statistical modeling : Apply multivariate regression or principal component analysis (PCA) to identify dominant activity drivers .

Basic: What purification methods are recommended for isolating thiophene-3-carboxamide derivatives?

- Recrystallization : Use solvents like ethanol or methanol for high-purity crystals.

- Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for complex mixtures.

- Monitor purity via TLC (Rf comparison) and HPLC (≥95% purity threshold) .

Advanced: How can reaction scalability challenges be addressed for multi-step syntheses of thiophene carboxamides?

- Flow chemistry : Improve heat/mass transfer and reduce reaction times for steps like Knoevenagel condensation .

- Catalyst recycling : Use immobilized piperidine analogs or ionic liquids to minimize waste.

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Basic: What safety precautions are critical when handling thiophene-3-carboxamide intermediates?

- Avoid inhalation/contact with acrylamido intermediates (potential neurotoxins).

- Use fume hoods for reactions involving volatile catalysts (e.g., piperidine, acetic acid).

- Refer to SDS for specific hazards, as some derivatives may have uncharacterized toxicological profiles .

Advanced: How to address low yields in the final cyclization step of thiophene carboxamide synthesis?

- Optimize solvent polarity : Switch from toluene to DMF or DMSO to stabilize transition states.

- Microwave-assisted synthesis : Enhance reaction efficiency and reduce time (e.g., from 6 hours to 30 minutes).

- Introduce protecting groups (e.g., Boc for amines) to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.